2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitro-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and various substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid include:
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 4-nitro-1H-pyrazole-3-carboxylic acid
- 2-(3-nitro-1H-pyrazol-1-yl)acetic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group on the pyrazole ring, along with a propanoic acid moiety, makes it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
2-(4-methyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-3-9(5(2)7(11)12)8-6(4)10(13)14/h3,5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLDCVVLCTDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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